CHEMBL3361016

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

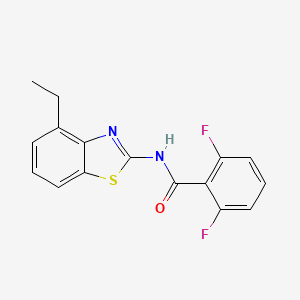

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C17H15ClN4O2S and its molecular weight is 374.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- CHEMBL3361016 已被研究其作为抗癌剂的潜力。它抑制人类 DNA 拓扑异构酶 2α,这是一种参与 DNA 复制和修复的关键酶。 通过干扰此过程,该化合物可能会阻止癌细胞增殖 .

- 研究表明 This compound 具有抗真菌活性。 它可以作为一种新型的抗真菌感染治疗方法进行探索,尽管需要进一步研究来了解其作用机制和疗效 .

- 初步数据表明 This compound 可能具有抗菌特性。 研究人员已经研究了它对细菌菌株的影响,但需要更全面的研究来验证其作为抗菌剂的潜力 .

- 该化合物的结构表明它可能调节炎症通路。 研究它对炎症相关疾病(如类风湿性关节炎或炎症性肠病)的影响可能是值得的 .

- 一些研究表明 This compound 可能具有神经保护作用。 研究人员已经探索了它在减轻神经元损伤方面的潜力,使其与阿尔茨海默病或帕金森病等神经退行性疾病相关 .

- 虽然没有得到广泛的研究,但该化合物的独特结构值得对其抗病毒特性进行调查。 它可能成为对抗病毒感染的候选药物,尽管需要更多研究 .

- This compound 作为理解结构-活性关系的有价值的化学探针。 研究人员使用它来探索计算模型,预测结合亲和力,并设计用于药物开发的新衍生物 .

- 鉴于其多样的药理学特性,This compound 可能对糖尿病或肥胖等代谢性疾病有影响。 研究它对代谢通路的影響可能會產生有趣的發現 .

抗癌活性

抗真菌特性

抗菌潜力

抗炎作用

神经保护应用

抗病毒研究

化学信息学和药物设计

代谢性疾病

作用机制

Target of Action

The primary target of the compound N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide, also known as CHEMBL3361016, is human DNA topoisomerase 2alpha . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis .

Mode of Action

This compound interacts with its target, human DNA topoisomerase 2alpha, by inhibiting its function . This interaction results in the prevention of DNA replication and transcription, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

The inhibition of human DNA topoisomerase 2alpha by this compound affects the DNA replication and transcription pathways . These pathways are crucial for cell proliferation and survival. When these pathways are disrupted, it can lead to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of DNA replication and transcription, leading to cell cycle arrest and potentially cell death . These effects are a result of the compound’s interaction with its target, human DNA topoisomerase 2alpha .

生化分析

Biochemical Properties

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with dopamine receptors, particularly the D4 dopamine receptor . The interaction between N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide and the D4 dopamine receptor is characterized by high affinity and selectivity, making it a potent ligand for this receptor . This interaction is essential for understanding the compound’s role in modulating neurotransmitter activity and its potential therapeutic applications.

Cellular Effects

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide has been observed to influence various cellular processes. The compound’s interaction with the D4 dopamine receptor affects cell signaling pathways, gene expression, and cellular metabolism . By binding to the D4 receptor, N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide can modulate the activity of downstream signaling molecules, leading to changes in cellular responses. These effects are particularly relevant in the context of neurological and psychiatric disorders, where dopamine signaling plays a critical role.

Molecular Mechanism

The molecular mechanism of action of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide involves its binding interactions with the D4 dopamine receptor . The compound’s structure allows it to fit into the receptor’s binding site, where it can either inhibit or activate the receptor’s function. This binding interaction can lead to changes in the receptor’s conformation, affecting its ability to interact with other signaling molecules. Additionally, N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering the compound’s effectiveness. Long-term studies have indicated that N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide can have sustained effects on cellular signaling pathways and gene expression, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively modulate dopamine receptor activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in behavior and physiological functions. These findings underscore the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.

Metabolic Pathways

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is involved in specific metabolic pathways that influence its activity and effectiveness. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability and duration of action. Understanding the metabolic pathways of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in target tissues, where it exerts its effects. The distribution of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components. These factors determine the compound’s localization and concentration in different tissues, impacting its overall efficacy.

Subcellular Localization

The subcellular localization of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization allows N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide to interact with its target receptors and other biomolecules effectively. Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S/c1-24-12-6-4-5-11(9-12)16(23)19-10-15-20-21-17(25)22(15)14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H,19,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELXPEMNFOUSCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2560725.png)

![PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID](/img/structure/B2560727.png)

![3-(4-bromophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2560729.png)

![8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)

![2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2560734.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2560736.png)

![N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2560743.png)

![1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride](/img/structure/B2560744.png)